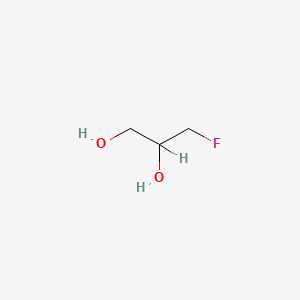

3-fluoropropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941218 | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-16-7 | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-fluoropropane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of glycidol, a three-carbon molecule with an epoxide ring. The reaction typically requires a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-fluoropropane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.

Major Products:

Oxidation: Formation of 3-fluoropropanal or 3-fluoropropanone.

Reduction: Formation of 3-fluoropropanol or propane.

Substitution: Formation of 3-hydroxypropane-1,2-diol or 3-aminopropane-1,2-diol.

Scientific Research Applications

3-fluoropropane-1,2-diol has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Drug Development: Its unique properties make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It is utilized in the development of novel materials with enhanced properties such as increased stability, hydrophobicity, or reactivity.

Mechanism of Action

The mechanism of action of 3-fluoropropane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as diol dehydratase, which catalyzes the dehydration of diols to form aldehydes or ketones . The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Monochloropropane-1,2-diol (3-MCPD)

- Structure : Chlorine replaces fluorine at C-3.

- Properties: 3-MCPD (CAS 96-24-2) is a well-documented food contaminant, particularly in refined oils and soy sauces, with levels exceeding 30 mg/kg in some cases . It is associated with renal toxicity and carcinogenicity, leading to strict regulatory limits (e.g., 0.01 mg/kg in the EU) .

- The electronegativity difference (F vs.

Propane-1,2-diol (1,2-Propanediol)

- Structure : Lacks a halogen substituent; hydroxyl groups at C-1 and C-2.

- Properties : Widely used as a food additive (E 477) and solvent. Esters of propane-1,2-diol are derived from fatty acids, though contamination with 3-MCPD during production raises safety concerns .

- Comparison : The absence of fluorine in propane-1,2-diol results in higher polarity and hydrogen-bonding capacity, affecting solubility and metabolic pathways. 3-Fluoropropane-1,2-diol’s fluorine may confer resistance to enzymatic degradation, as seen in glycerol kinase inhibition studies .

3-Phenylpropane-1,2-diol

- Structure : Phenyl group at C-3 instead of fluorine.

- Properties : Found in cytotoxic peptides (e.g., dolastatin H), where the phenyl moiety enhances lipophilicity and target binding . Its ester derivatives exhibit potent cytotoxicity, with stereochemistry critical for activity .

- Comparison: Fluorine’s smaller size and electronegativity in this compound may reduce steric hindrance compared to the phenyl group, favoring different biological interactions.

Ethane-1,2-diol (Ethylene Glycol)

- Structure : Shorter carbon chain (C2 vs. C3) with hydroxyls at both termini.

- Properties: Known for antifreeze applications but toxic upon metabolism to oxalic acid. Conformational studies show strong intramolecular hydrogen bonding, stabilizing specific conformers .

- Comparison : The additional fluorine and C3 chain in this compound likely reduce volatility and alter hydrogen-bonding networks, impacting solubility and thermal stability.

Glycerol and Fluoro/Deoxy Analogues

- Structure : Glycerol has three hydroxyls; fluoro analogues replace OH with F at specific positions.

- Properties : Replacing the C-3 OH with fluorine (as in this compound) converts glycerol from a substrate to a competitive inhibitor of glycerol kinase, demonstrating fluorine’s mimicry of hydroxyl groups in enzyme interactions .

- Comparison : Unlike this compound, analogues with F at C-1 or C-2 retain weak substrate activity, highlighting the positional dependency of fluorine’s effects .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biochemical Role : Fluorine at C-3 in this compound disrupts enzyme-substrate interactions, making it a competitive inhibitor rather than a metabolic substrate . This property could be exploited in drug design to modulate enzymatic activity.

- Safety Profile : While 3-MCPD’s toxicity is well-documented, this compound’s safety remains understudied. Its structural stability (C-F bond) may reduce metabolic activation to toxic intermediates compared to chlorinated analogues.

Biological Activity

3-Fluoropropane-1,2-diol (C₃H₇FO₂) is an organic compound characterized by its two hydroxyl groups and a fluorine atom. This unique structure imparts specific biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

This compound is a colorless liquid with a slightly sweet odor. Its molecular weight is approximately 94.08 g/mol. The presence of the fluorine atom significantly influences the compound's reactivity and interactions with biological systems, making it a valuable subject for research.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards specific molecular targets, leading to alterations in enzyme activities and receptor signaling pathways.

Key mechanisms include:

- Enzyme Interaction : this compound can inhibit or modulate enzyme activities, impacting metabolic pathways such as the deoxyhexose pathway and the methylglyoxal pathway.

- Cellular Metabolism : The compound may influence cellular metabolism, potentially leading to significant effects on cell function and signaling.

- Receptor Modulation : Its structural characteristics allow it to interact with various receptors, which could alter physiological responses in biological systems.

Biological Applications

The potential applications of this compound span several fields:

- Pharmaceutical Development : It is investigated for its potential as a therapeutic agent in treating metabolic disorders and infectious diseases due to its unique interactions with biological targets.

- Biochemical Assays : The compound serves as a probe in biochemical assays, aiding in the study of enzyme mechanisms.

- Material Science : Its properties are exploited in producing specialty polymers and materials with enhanced stability and resistance to degradation.

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of this compound on specific metabolic enzymes involved in carbohydrate metabolism. The results indicated that the compound effectively reduced enzyme activity by approximately 30% at concentrations ranging from 0.5 to 5 mM. This suggests its potential role as a metabolic modulator.

Research on Cellular Effects

In another investigation, researchers examined the impact of this compound on cell signaling pathways in cultured human cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress. This effect was linked to alterations in cell viability and apoptosis rates.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two hydroxyl groups; one fluorine | Potential metabolic modulator; enzyme inhibitor |

| Propylene glycol | Two hydroxyl groups; no fluorine | Commonly used solvent; lower reactivity |

| 3,3,3-Trifluoropropane-1,2-diol | Three fluorine atoms | Enhanced reactivity; different biological interactions |

Q & A

Q. What analytical techniques are recommended for detecting 3-fluoropropane-1,2-diol in complex matrices such as biological samples or environmental extracts?

To detect this compound, researchers often adapt gas chromatography-mass spectrometry (GC-MS) methods used for structurally similar compounds like 3-chloropropane-1,2-diol (3-MCPD). Key steps include derivatization with agents such as heptafluorobutyric anhydride (HFBA) to enhance volatility and sensitivity. Sample preparation may involve liquid-liquid extraction with methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the compound from lipids or proteins. Method validation should include spike-recovery experiments and calibration with deuterated internal standards to account for matrix effects .

Q. What synthetic routes are viable for the preparation of this compound?

Synthesis typically involves fluorination of propane-1,2-diol derivatives. One approach uses nucleophilic substitution with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) on a 3-chloro or 3-tosyl precursor. Protecting groups (e.g., acetonide) may be employed to prevent side reactions at the diol moiety. Post-synthesis purification requires fractional distillation or preparative HPLC to separate the fluorinated product from unreacted starting materials. Characterization via and NMR is critical to confirm regioselectivity .

Q. How can researchers optimize the separation of this compound from reaction byproducts or structurally similar glycols?

High-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns or ion-pair reagents effectively resolves polar diols. For industrial-scale separation, vapor-liquid equilibrium (VLE) data for glycol mixtures (e.g., ethane-1,2-diol and butan-1,2-diol) can guide distillation parameters. Advanced methods like aldolization-assisted separation may also be adapted to enhance selectivity .

Advanced Research Questions

Q. What experimental strategies address contradictions between in vitro genotoxicity data and in vivo carcinogenicity studies for halogenated diols like this compound?

Resolving discrepancies requires a tiered testing strategy:

- In vitro : Conduct Ames test (bacterial reverse mutation), micronucleus assay, and Comet assay to assess DNA damage.

- In vivo : Follow OECD guidelines for micronucleus tests in rodent bone marrow and liver Comet assays.

- Dosimetry : Compare exposure levels to the threshold of toxicological concern (TTC) for DNA-reactive mutagens (0.0025 µg/kg bw/day). If in vitro positives occur below TTC, prioritize in vivo validation .

Q. How does fluorination at the 3-position alter the metabolic stability of propane-1,2-diol derivatives compared to chlorinated analogs?

Fluorine’s electronegativity and small atomic radius reduce metabolic oxidation by cytochrome P450 enzymes, enhancing stability. Comparative pharmacokinetic studies in rats using -labeled this compound and -labeled 3-MCPD can quantify bioavailability via AUC (area under the curve) analysis. Bile-duct cannulation models help trace enterohepatic recirculation differences .

Q. Can computational chemistry predict the hydrogen-bonding behavior and conformational stability of this compound in aqueous solutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model intramolecular hydrogen bonds between fluorine and hydroxyl groups. Molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) reveal dominant conformers and solvation shells. Benchmark against experimental IR spectra of vicinal diols (e.g., ethane-1,2-diol) validates predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.